2-Chloro-1-phenyl-1-hexanone
Description
Contextualizing Halogenated Ketones in Contemporary Organic Chemistry Research
Halogenated ketones are organic compounds containing a ketone functional group and at least one halogen atom. Their importance in modern organic chemistry stems from their versatile reactivity, which makes them valuable intermediates in the synthesis of a wide range of more complex molecules. The presence of a halogen atom, particularly in the alpha position to the carbonyl group, introduces unique electronic effects that significantly influence the compound's chemical behavior.
The α-halogenation of ketones is a fundamental transformation in organic chemistry. wikipedia.org This reaction can be performed under acidic or basic conditions, leading to the selective introduction of chlorine, bromine, or iodine at the carbon adjacent to the carbonyl group. wikipedia.org The reactivity of the resulting α-halo ketone is characterized by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. researchgate.net This dual reactivity allows them to react with a variety of nucleophiles, leading to the formation of diverse and valuable chemical structures.
Significance of α-Halo Ketone Motifs in Chemical Synthesis
The α-halo ketone motif is a crucial building block in organic synthesis due to its ability to participate in a wide array of chemical transformations. researchgate.nettaylorandfrancis.com These compounds serve as precursors for the synthesis of numerous important organic molecules, including amino acids, heterocyclic compounds, and other functionalized ketones. researchgate.netnih.gov
One of the most significant applications of α-halo ketones is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. researchgate.net For instance, they are key precursors for the synthesis of thiazole (B1198619) and other N-, S-, and O-heterocycles, some of which exhibit notable biological activities. researchgate.net The reactivity of the α-halo ketone allows for the construction of these complex ring systems through reactions with various nucleophiles.
Furthermore, α-chloroketones are valuable semi-products in the pharmaceutical industry. nuph.edu.ua They are recognized as key building blocks for the production of certain medications, highlighting their practical importance in medicinal chemistry. nuph.edu.ua The ability to introduce a halogen at the α-position of a ketone provides a strategic handle for further molecular elaboration and diversification.
Overview of Current Research Trajectories for the Chemical Compound
Research specifically focused on 2-Chloro-1-phenyl-1-hexanone is part of a broader investigation into the synthesis and application of α-chloroketones. Current research efforts are largely directed towards developing new and efficient methods for the synthesis of these compounds. For example, one-pot reactions that combine the oxidation of a secondary alcohol with the subsequent chlorination to form the α-chloroketone have been explored. tandfonline.com
The development of safer and more efficient synthetic methods is a key research trajectory. nuph.edu.ua Traditional methods for preparing α-chloroketones can involve hazardous reagents. nuph.edu.ua Consequently, there is ongoing research into alternative, milder, and more environmentally friendly approaches. organic-chemistry.org This includes the use of reagents like iodobenzene (B50100) dichloride as a safer chlorinating agent. organic-chemistry.org
Another area of active research is the exploration of the synthetic utility of α-chloroketones, including this compound, in creating new chemical entities. This involves reacting them with different nucleophiles to generate novel molecular scaffolds that can be screened for potential biological or material science applications. The palladium-catalyzed aqueous α-arylation of ketones is an example of a modern method being developed to functionalize halogenated compounds. nih.gov
Below are the chemical and physical properties of this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C12H15ClO | 210.70 |
| 6-Chloro-1-phenyl-1-hexanone | 946-01-0 | C12H15ClO | Not available |
| 2-Chloro-1-phenylbutan-1-one | 73908-29-9 | C10H11ClO | 182.64 |
| 2-chloro-1-phenylethan-1-one | 532-27-4 | C8H7ClO | 154.59 |
| 2-chloro-1-phenylpropan-1-one | 6084-17-9 | C9H9ClO | 168.62 |
| 1-Hexanone, 1-phenyl- | 942-92-7 | C12H16O | 176.2548 |
| 6-Chloro-2-hexanone | 10226-30-9 | C6H11ClO | 134.6 |
| 2-Chloro-1-phenylhexane-1,3-dione | Not available | C12H13ClO2 | 224.68 |
| 2-Chloro-1-phenylhexane-1,1-diol | Not available | C12H17ClO2 | 228.71 |
Note: Data for some compounds may not be available.
Structure
3D Structure
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-chloro-1-phenylhexan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-2-3-9-11(13)12(14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI Key |
SMWROLROJBOPTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Phenyl 1 Hexanone
Direct Halogenation Strategies
Direct halogenation stands as a principal and straightforward approach to introduce a chlorine atom at the alpha (α) position to the carbonyl group of 1-phenyl-1-hexanone. This transformation is a cornerstone of organic synthesis for producing α-haloketones. nih.gov
α-Chlorination of 1-Phenyl-1-hexanone Derivatives
The direct α-chlorination of 1-phenyl-1-hexanone and its derivatives is a common and efficient method for the synthesis of the target compound. nih.gov This process involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group with a chlorine atom. fiveable.me
Various chlorinating agents can be employed for the α-chlorination of ketones. While thionyl chloride is a known chlorinating agent, other reagents are also effective. For instance, the reaction of aldehydes and ketones with chlorine (Cl₂), bromine (Br₂), or iodine (I₂) in an acidic solution is a common laboratory practice for α-halogenation. wikipedia.orgchemistrysteps.com The use of trichloroisocyanuric acid can serve as both an oxidant and an α-halogenating reagent for the conversion of secondary alcohols to α-chloro ketones. organic-chemistry.org
A selection of chlorinating agents and their reported effectiveness is presented in the table below:
| Chlorinating Agent | Substrate | Product | Additional Notes |
| Trichloromethanesulfonyl chloride | Aldehydes | α-chloro aldehydes | Mild reaction conditions. organic-chemistry.org |
| N-chlorosuccinimide (NCS) | Aldehydes | α-chloro aldehydes | Can be used with organocatalysts for enantioselective reactions. organic-chemistry.org |
| Trichloroisocyanuric acid | Secondary alcohols | α-chloro ketones | Serves as both oxidant and chlorinating agent. organic-chemistry.org |
This table provides examples of chlorinating agents for α-chlorination of carbonyl compounds, not specifically for 1-phenyl-1-hexanone, to illustrate the variety of reagents available.
The mechanism of α-halogenation of carbonyl compounds is dependent on the reaction conditions, proceeding through either an enol or enolate intermediate. wikipedia.orgwordpress.com
Under acidic conditions , the reaction is catalyzed by an acid and involves the formation of an enol intermediate. wikipedia.orgpressbooks.pub The carbonyl oxygen is first protonated, which facilitates the tautomerization to the more nucleophilic enol form. The enol then attacks the halogen, followed by deprotonation to yield the α-halogenated ketone. chemistrysteps.comstackexchange.com The rate-limiting step in this process is typically the formation of the enol. wordpress.com
In basic media , the reaction proceeds through an enolate intermediate. stackexchange.com A base removes a proton from the α-carbon to form an enolate ion, which then acts as a nucleophile and attacks the halogen. chemistrysteps.compressbooks.pub A challenge with base-promoted halogenation is that the introduction of a halogen increases the acidity of the remaining α-protons, often leading to multiple halogenations. chemistrysteps.compressbooks.pub
Regioselectivity in Halogenation Processes
For unsymmetrical ketones like 1-phenyl-1-hexanone, which has two different α-carbons, the regioselectivity of halogenation is a critical aspect. The outcome is dictated by whether the reaction is under thermodynamic or kinetic control. stackexchange.comjove.com
Under acidic (thermodynamic) conditions , halogenation typically occurs at the more substituted α-carbon. This is because the reaction proceeds through the more stable, more substituted enol intermediate. stackexchange.comwikipedia.org
Conversely, under basic (kinetic) conditions , the less sterically hindered proton is abstracted more rapidly, leading to the formation of the kinetic enolate and subsequent halogenation at the less substituted position. stackexchange.comjove.com Therefore, to achieve the desired 2-chloro-1-phenyl-1-hexanone, where chlorination occurs at the benzylic position (the more substituted α-carbon), acidic conditions are generally preferred. wikipedia.org
Indirect Synthetic Routes
Indirect methods provide alternative pathways to synthesize this compound, often involving the construction of the carbon skeleton through reactions like aldol (B89426) condensations prior to the halogenation step.
Approaches Involving Aldol-Type Condensations Precursors
Aldol-type condensations can be utilized to synthesize precursors to 1-phenyl-1-hexanone, which can then be subjected to α-chlorination. The aldol reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. youtube.comthieme-connect.de
For example, a precursor to 1-phenyl-1-hexanone could potentially be synthesized through a dehydrogenative cross-coupling of alcohols, which proceeds through a one-pot sequence involving an aldol condensation. organic-chemistry.org Once the 1-phenyl-1-hexanone precursor is obtained, it can be chlorinated using the direct halogenation methods described previously.
Alkylation of Enolate Ions and Subsequent Chlorination
One of the most powerful strategies for forming carbon-carbon bonds involves the alkylation of enolate ions. fiveable.me This approach can be adapted to synthesize the carbon skeleton of this compound, which is then followed by a chlorination step.
The general process begins with a ketone that can be deprotonated at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate ion. fiveable.melibretexts.org This enolate then reacts with an alkyl halide in an SN2 reaction to form a new C-C bond. libretexts.org For the synthesis of the 1-phenyl-1-hexanone backbone, one could start with propiophenone (B1677668) and alkylate its enolate with a butyl halide.
Alternatively, a more versatile approach like the acetoacetic ester synthesis can be employed to construct the ketone. libretexts.org This method starts with ethyl acetoacetate, which is deprotonated and then alkylated with a suitable alkyl halide. libretexts.org A subsequent hydrolysis and decarboxylation sequence yields a methyl ketone. pressbooks.pub
Once the precursor ketone, 1-phenyl-1-hexanone, is obtained, the final step is the selective chlorination at the α-position (C2). This is typically achieved by first forming the enolate of 1-phenyl-1-hexanone and then quenching it with an electrophilic chlorine source. Common chlorinating agents for this purpose include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or trichloroisocyanuric acid. organic-chemistry.org The choice of base and chlorinating agent can influence the yield and selectivity of the reaction.
Table 1: Reagents for α-Chlorination of Ketones
| Base (for Enolate Formation) | Chlorinating Agent | General Applicability |
| Lithium diisopropylamide (LDA) | N-chlorosuccinimide (NCS) | High regioselectivity for the kinetic enolate. |
| Sodium hydride (NaH) | Sulfuryl chloride (SO₂Cl₂) | Suitable for forming thermodynamic enolates. |
| Potassium tert-butoxide (t-BuOK) | Trichloromethanesulfonyl chloride | Mild conditions, minimizes chlorinated waste. organic-chemistry.org |
| Acid Catalysis (e.g., HCl) | Chlorine (Cl₂) | Classic method, can lead to polychlorination. |
Multi-Step Approaches from Simpler Phenyl and Hexyl Precursors
Constructing this compound can also be accomplished through multi-step sequences starting from elementary phenyl and hexyl precursors. A prominent example is the Friedel-Crafts acylation reaction.
In this approach, benzene (B151609) serves as the phenyl precursor. It is acylated using hexanoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This reaction directly forms the carbon skeleton of 1-phenyl-1-hexanone. The subsequent step, as described previously, is the α-chlorination of the resulting ketone to yield the final product. This two-step sequence is efficient for producing the racemic compound on a larger scale.
Another potential multi-step pathway could involve the condensation of cyclohexanone (B45756) to form 2-(cyclohex-1'-enyl)cyclohexanone, which can undergo a series of reactions including ring-opening and aromatization, though this is a more complex and less direct route. google.com A more straightforward synthesis might begin with the reaction of benzene and allyl chloride, which can form precursors like 2-chloro-1-phenylpropane under specific conditions, illustrating the assembly of phenyl and three-carbon units that could be further elaborated. google.com
Stereoselective Synthesis of Enantiopure this compound
Many applications, particularly in pharmaceuticals, require enantiomerically pure compounds. rsc.org The synthesis of a single enantiomer of this compound necessitates stereoselective methods.
Chiral Auxiliaries and Asymmetric Induction in α-Halo Ketone Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is highly effective for the asymmetric synthesis of α-functionalized carbonyl compounds. researchgate.net
In a typical application, a carboxylic acid precursor is attached to a chiral auxiliary, such as an Evans' oxazolidinone, to form a chiral amide. rsc.org Deprotonation of this amide with a suitable base generates a conformationally rigid enolate. The chiral auxiliary sterically blocks one face of the enolate, forcing the incoming electrophile (the chlorinating agent) to attack from the less hindered face. researchgate.net This process, known as asymmetric induction, leads to the formation of one diastereomer in significant excess. After the chlorination step, the auxiliary is cleaved under mild conditions to release the enantiomerically enriched α-chloro carboxylic acid, which can then be converted into the target ketone, this compound, without racemization. The chiral auxiliary can often be recovered and reused. york.ac.uk
Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions, halogenations. rsc.org | Forms a rigid enolate, providing excellent facial selectivity. |
| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations. | Highly crystalline derivatives often facilitate purification. |
| (S)- and (R)-Pseudoephedrine | Asymmetric alkylation of carboxylic acids. wikipedia.org | The auxiliary can be removed under mild conditions. |
| SAMP/RAMP Hydrazines | Asymmetric α-alkylation of ketones and aldehydes. | Provides access to both enantiomers of the product. |
Biocatalytic Approaches for Enantioselective Functionalization
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity. mdpi.com For the synthesis of chiral α-halo ketones, biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis.
While direct enzymatic asymmetric chlorination is not a widely established method, enzymes can be used in key steps to achieve enantiopurity. For instance, a prochiral precursor like 1-phenyl-1,2-hexanedione could be selectively reduced by a reductase enzyme to yield an enantiopure α-hydroxy ketone, which could then be converted to the α-chloro ketone. google.com
Alternatively, a kinetic resolution approach can be employed. In this scenario, a racemic mixture of this compound is subjected to an enzymatic reaction. An enzyme, such as a lipase (B570770) or a reductase, will selectively react with one enantiomer at a much faster rate than the other. researchgate.net For example, a reductase could selectively reduce the (R)-enantiomer to a chloroalcohol, leaving the unreacted (S)-enantiomer in high enantiomeric excess. The two compounds can then be separated. Recent research has also demonstrated that "ene"-reductases (EREDs) can catalyze radical reactions involving α-halocarbonyl compounds, opening new possibilities for biocatalytic C-C bond formation under mild, light-driven conditions. acs.org
Table 3: Biocatalytic Strategies for Chiral Ketone Synthesis
| Enzyme Class | Strategy | Description |
| Ketoreductases (KREDs) | Asymmetric Reduction | Reduction of a prochiral ketone to a single enantiomer of a chiral alcohol, which is a precursor to the target. mdpi.com |
| Lipases/Esterases | Kinetic Resolution | Selective acylation or hydrolysis of one enantiomer in a racemic mixture of a precursor alcohol or ester. |
| Oxidases | Deracemization | Oxidation of one enantiomer of a racemic alcohol to a ketone, followed by asymmetric reduction back to a single enantiomer. |
| "Ene"-Reductases (EREDs) | Radical Transformations | Can utilize α-halocarbonyls as radical precursors for C-C bond formation under photoenzymatic conditions. acs.org |
Resolution Techniques for Racemic Mixtures
Resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org This technique relies on the conversion of the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.org
For the resolution of racemic this compound, the ketone could first be derivatized by reacting it with an enantiomerically pure chiral resolving agent. For example, it could be reacted with a chiral amine to form a mixture of diastereomeric imines, or with a chiral diol to form diastereomeric ketals. These diastereomers will exhibit different solubilities, allowing for separation via fractional crystallization, or different affinities for a stationary phase, enabling separation by column chromatography. libretexts.org
Once the diastereomers are separated, the original ketone enantiomer is regenerated by removing the chiral resolving agent through a chemical reaction, such as hydrolysis. While this method is effective, a key disadvantage is that the maximum theoretical yield for the desired enantiomer is 50% of the initial racemic mixture, unless the undesired enantiomer can be racemized and recycled. wikipedia.org
Table 4: Common Chiral Resolving Agents
| Resolving Agent Type | Example | Target Functional Group |
| Chiral Acids | (+)-Tartaric acid, (S)-Mandelic acid nih.gov | Racemic bases (amines) |
| Chiral Bases | Brucine, (+)-Cinchotoxine, (R)-1-Phenylethylamine | Racemic acids |
| Chiral Alcohols | (-)-Menthol | Racemic acids (via ester formation) |
| Chiral Amines | (R,R)-1,2-Diaminocyclohexane | Racemic aldehydes/ketones (via imine/enamine formation) |
Chemical Reactivity and Transformation Pathways of 2 Chloro 1 Phenyl 1 Hexanone
Nucleophilic Substitution Reactions at the α-Chloro Position
The presence of a carbonyl group adjacent to the carbon-chlorine bond significantly influences the reactivity of the α-carbon. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles. Consequently, the chlorine atom is an effective leaving group in nucleophilic substitution reactions. nih.gov
Nucleophilic substitution reactions can proceed through two primary mechanisms: unimolecular (SN1) and bimolecular (SN2). wikipedia.org For 2-Chloro-1-phenyl-1-hexanone, a secondary α-chloro ketone, the operative mechanism is heavily dependent on the reaction conditions, including the strength of the nucleophile and the nature of the solvent.
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. libretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reactivity of α-halo ketones in SN2 displacements is exceptionally high compared to analogous alkyl halides, an effect attributed to the adjacent carbonyl group. libretexts.org
The SN1 mechanism involves a two-step process. First, the leaving group departs to form a carbocation intermediate, which is the slow, rate-determining step. wikipedia.orglibretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. This mechanism is favored by weak nucleophiles or protic solvents that can stabilize the carbocation intermediate. However, for α-halo ketones, SN1 reactions are generally unreactive due to the inherent instability of the carbocation adjacent to the electron-withdrawing carbonyl group. libretexts.org Therefore, for this compound, the SN2 pathway is the more probable route for nucleophilic substitution at the α-chloro position.
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
|---|---|---|
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., alcohols, water) | Polar Aprotic (e.g., acetone, DMSO) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
The reaction of this compound with nitrogen-based nucleophiles provides a direct route to valuable nitrogen-containing compounds.
Amines: Primary and secondary amines react readily with α-chloro ketones to yield α-amino ketones. This reaction typically proceeds via an SN2 mechanism, where the amine displaces the chloride ion. The resulting α-amino ketones are important precursors in the synthesis of various heterocyclic compounds and biologically active molecules.
Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide, is an excellent nucleophile for displacing the chloride in this compound. This substitution reaction, which proceeds through an SN2 pathway, yields an α-azido ketone. ddugu.ac.in These azido (B1232118) derivatives are versatile synthetic intermediates that can be subsequently reduced to α-amino ketones or used in cycloaddition reactions. ddugu.ac.inyoutube.com The synthesis is generally performed in dipolar aprotic solvents like DMSO or DMF. youtube.com
Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are highly effective sulfur nucleophiles. chemistrysteps.comresearchgate.net They react with this compound in a classic SN2 reaction to displace the chloride and form α-thio ketones (also known as α-alkylthio ketones). The high nucleophilicity and relatively low basicity of thiolates make them ideal for substitution reactions with minimal competition from elimination pathways. chemistrysteps.com
When this compound is treated with strong oxygen-based nucleophiles like alkoxides (RO⁻) or hydroxides (OH⁻), the reaction pathway is more complex than a simple substitution. While direct substitution can occur, the predominant transformation for α-halo ketones possessing a hydrogen atom on the α'-carbon (the carbon on the other side of the carbonyl) is the Favorskii rearrangement . wikipedia.orglibretexts.orgddugu.ac.in
This rearrangement is initiated by the base abstracting an acidic α'-proton to form an enolate. wikipedia.org The enolate then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine, forming a cyclopropanone (B1606653) intermediate. wikipedia.orgmychemblog.com The highly strained cyclopropanone ring is then opened by the nucleophilic attack of the alkoxide or hydroxide (B78521) at the carbonyl carbon. wikipedia.org This ring-opening occurs in a way that forms the more stable carbanion, which is then protonated to yield the final product—a carboxylic acid ester (with alkoxides) or a carboxylate salt (with hydroxides). ddugu.ac.inmychemblog.com For this compound, this would result in a rearranged ester or carboxylic acid derivative.
Carbonyl Group Transformations
The carbonyl group of this compound is also a key site for chemical reactions, particularly reduction.
The ketone functionality can be selectively reduced to a secondary alcohol using hydride-based reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high chemoselectivity. masterorganicchemistry.comlibretexts.org It effectively reduces aldehydes and ketones to their corresponding alcohols without typically affecting other functional groups like the carbon-chlorine bond. masterorganicchemistry.comlibretexts.org
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.orglibretexts.org This forms an alkoxide intermediate, which is subsequently protonated during the workup step (often with a mild acid or the alcohol solvent itself) to yield the final alcohol product, 2-chloro-1-phenylhexan-1-ol. libretexts.orglibretexts.org
| Reactant Class | Specific Nucleophile/Reagent | Resulting Product Class | Primary Mechanism |
|---|---|---|---|
| Nitrogen Nucleophiles | Amine (R₂NH) | α-Amino ketone | SN2 Substitution |
| Nitrogen Nucleophiles | Sodium Azide (NaN₃) | α-Azido ketone | SN2 Substitution |
| Sulfur Nucleophiles | Thiol (RSH) / Thiolate (RS⁻) | α-Thio ketone | SN2 Substitution |
| Oxygen Nucleophiles | Alkoxide (RO⁻) / Hydroxide (OH⁻) | Rearranged Ester / Carboxylic Acid | Favorskii Rearrangement |
| Reducing Agents | Sodium Borohydride (NaBH₄) | α-Chloro alcohol | Nucleophilic Addition to Carbonyl |
Enolate Chemistry and Further Derivatization
The presence of a carbonyl group in this compound renders the protons on the adjacent carbon atoms (α-carbons) acidic. The carbon atom between the carbonyl group and the chlorine atom has one such proton. Deprotonation at this α-carbon by a suitable base leads to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.comyoutube.com The stability of this enolate is a key factor in its formation and subsequent reactivity. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com
The choice of base is crucial in enolate formation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are effective for generating the enolate by removing the α-hydrogen. youtube.com Once formed, the enolate of this compound is a potent nucleophile and can react with various electrophiles, leading to the synthesis of a wide range of derivatives. youtube.com
A common derivatization pathway is alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. youtube.comyoutube.com This allows for the introduction of various alkyl groups, extending the carbon chain of the original molecule. The success of this reaction is often dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective to avoid competing elimination reactions. youtube.com
Another significant reaction is the aldol (B89426) addition, where the enolate adds to the carbonyl group of another molecule, such as an aldehyde or ketone, to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone. This reaction is a powerful tool for constructing larger and more complex molecules.
The table below summarizes potential derivatization reactions via the enolate of this compound.
| Reaction Type | Electrophile | General Product |
|---|---|---|
| Alkylation | Alkyl Halide (R-X) | α-Alkyl-2-chloro-1-phenyl-1-hexanone |
| Aldol Addition | Aldehyde/Ketone (R'COR'') | β-Hydroxy-α-(2-chloro-1-oxo-1-phenylhexan-2-yl)ketone/aldehyde |
| Acylation | Acyl Halide (RCOCl) | β-Diketone derivative |
Oxidation Reactions to Carboxylic Acids
While ketones are generally resistant to oxidation compared to aldehydes, they can be converted to carboxylic acids under specific conditions. libretexts.orglibretexts.org For this compound, a potential pathway to a carboxylic acid derivative is through the Baeyer-Villiger oxidation. This reaction employs a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. chemistrysteps.com The ester can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the more substituted group generally migrating. chemistrysteps.com
Another possibility for the oxidation of α-chloro ketones involves oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions can cleave the ketone, leading to the formation of carboxylic acids. libretexts.orglibretexts.org
The haloform reaction is a specific oxidation reaction for methyl ketones or compounds that can be oxidized to methyl ketones. chemistrysteps.com Since this compound is not a methyl ketone, it would not undergo a standard haloform reaction.
The table below outlines possible oxidation pathways for this compound.
| Reaction | Reagent | Intermediate | Final Product Type |
|---|---|---|---|
| Baeyer-Villiger Oxidation & Hydrolysis | 1. Peroxy acid (e.g., mCPBA) 2. H3O+/H2O or OH-/H2O | Ester | Carboxylic Acid + Alcohol |
| Oxidative Cleavage | Strong oxidizing agent (e.g., KMnO4, heat, acid/base) | - | Mixture of Carboxylic Acids |
Rearrangement Reactions
A characteristic reaction of α-halo ketones such as this compound is the Favorskii rearrangement. ddugu.ac.in This rearrangement occurs when an α-halo ketone with an acidic α'-hydrogen is treated with a base, such as a hydroxide or an alkoxide. wikipedia.orgmychemblog.com The reaction typically yields a carboxylic acid derivative (acid, ester, or amide, depending on the base used). mychemblog.comorganic-chemistry.org
The mechanism is thought to proceed through the formation of an enolate at the α'-position (the carbon on the other side of the carbonyl from the halogen). wikipedia.org This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the chlorine atom, leading to the formation of a cyclopropanone intermediate. wikipedia.orgyoutube.com The highly strained cyclopropanone is then attacked by the base at the carbonyl carbon. Subsequent ring-opening occurs in a way that forms the more stable carbanion, which is then protonated to give the rearranged product. ddugu.ac.inyoutube.com For an acyclic ketone like this compound, this would result in a rearranged carboxylic acid derivative.
In cases where the α-halo ketone cannot form an enolate (i.e., it lacks α'-hydrogens), an alternative mechanism known as the quasi-Favorskii or semi-benzylic rearrangement may operate. ddugu.ac.inwikipedia.org This involves the direct attack of the base on the carbonyl carbon, followed by a concerted migration of an adjacent carbon and displacement of the halide. mychemblog.com
A photochemical variant, the photo-Favorskii reaction, also exists and proceeds through a diradical intermediate. wikipedia.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. libretexts.org Reactions like the Suzuki, Stille, and Sonogashira couplings typically involve the reaction of an organometallic compound with an organic halide. libretexts.orgnih.govjk-sci.com While these reactions most commonly employ aryl or vinyl halides, the scope has expanded to include other types of organic halides.
For this compound, the chlorine atom is on an sp³-hybridized carbon, which can be less reactive in traditional cross-coupling reactions. However, specific catalytic systems have been developed to activate such C-Cl bonds. The Sonogashira coupling, for instance, which couples terminal alkynes with organic halides, has been adapted for use with acyl chlorides. mdpi.comresearchgate.netmdpi.com This suggests that with the appropriate palladium catalyst and ligands, this compound could potentially act as an electrophilic partner in cross-coupling reactions.
The general mechanism for these reactions involves a catalytic cycle of oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The table below lists some potential palladium-catalyzed cross-coupling reactions for this compound.
| Reaction Name | Coupling Partner | General Product |
|---|---|---|
| Suzuki Coupling | Organoboron compound (R-B(OR)2) | 2-Substituted-1-phenyl-1-hexanone |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 2-Alkynyl-1-phenyl-1-hexanone |
| Stille Coupling | Organostannane (R-Sn(Alkyl)3) | 2-Substituted-1-phenyl-1-hexanone |
Radical Reactions Involving the Halogen and Ketone Functionalities
The presence of both a ketone functionality and a carbon-chlorine bond in this compound opens up pathways for radical-based transformations. These reactions can be initiated by light (photochemistry) or by chemical radical initiators.
Photochemical excitation of the ketone group can lead to a Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon. scribd.comlibretexts.org This would generate an acyl radical and a secondary alkyl radical containing the chlorine atom. These radicals can then undergo various subsequent reactions, such as decarbonylation, recombination, or hydrogen abstraction.
Alternatively, the carbon-chlorine bond can undergo homolytic cleavage upon irradiation or in the presence of a radical initiator to generate a carbon-centered radical at the α-position. This radical can then participate in a variety of transformations, including addition to unsaturated systems or hydrogen atom abstraction.
Photochemical reactions of α-chloro ketones can also lead to rearrangement products, as seen in the photo-Favorskii reaction, which proceeds through a triplet diradical intermediate. wikipedia.orgresearchgate.net Furthermore, photoreduction of the ketone can occur in the presence of a hydrogen donor, leading to the formation of a pinacol-type product. scribd.comlibretexts.org
Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 1 Phenyl 1 Hexanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Chloro-1-phenyl-1-hexanone, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the hexanone chain.
The protons on the phenyl ring would typically appear in the downfield region of the spectrum, approximately between 7.2 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns would depend on the substitution pattern and electronic effects.
The aliphatic protons would resonate at higher field strengths. The methine proton at the C2 position, being adjacent to both the carbonyl group and the chlorine atom, is expected to be significantly deshielded and would likely appear as a multiplet around 4.5-5.5 ppm. The protons of the methylene (B1212753) and methyl groups of the butyl chain would appear further upfield, with their chemical shifts and multiplicities determined by their proximity to the carbonyl group and spin-spin coupling with neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl H | 7.2 - 8.0 | Multiplet | 7 - 8 |
| C2-H | 4.5 - 5.5 | Multiplet | 6 - 8 |
| C3-H₂ | 1.8 - 2.2 | Multiplet | 7 - 8 |
| C4-H₂ | 1.3 - 1.7 | Multiplet | 7 - 8 |
| C5-H₂ | 1.2 - 1.6 | Multiplet | 7 - 8 |
| C6-H₃ | 0.8 - 1.0 | Triplet | ~ 7 |
Note: The values in this table are predicted based on the analysis of similar compounds and general principles of ¹H NMR spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a broadband proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak.
The carbonyl carbon (C1) is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm. The carbons of the phenyl ring would resonate between 120 and 140 ppm. The carbon atom bearing the chlorine (C2) would be found in the range of 60-70 ppm. The remaining aliphatic carbons of the hexanone chain would appear at higher field strengths, generally between 10 and 40 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 190 - 200 |
| Phenyl C (quaternary) | 135 - 145 |
| Phenyl C-H | 120 - 135 |
| C2 (C-Cl) | 60 - 70 |
| C3 | 30 - 40 |
| C4 | 20 - 30 |
| C5 | 20 - 30 |
| C6 | 10 - 15 |
Note: The values in this table are predicted based on the analysis of similar compounds and general principles of ¹³C NMR spectroscopy.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show the connectivity of the protons along the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the phenyl group to the hexanone chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would provide the retention time of the compound, which is a characteristic property under specific analytical conditions.
The mass spectrum obtained from GC-MS would show the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M and another at M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns for α-chloroketones include α-cleavage and McLafferty rearrangement. The fragmentation of this compound would likely involve the loss of the butyl group, the chlorine atom, or the phenyl group, leading to characteristic fragment ions.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS
| m/z Value | Predicted Fragment | Fragmentation Pathway |
| 210/212 | [C₁₂H₁₅ClO]⁺ | Molecular Ion |
| 105 | [C₆H₅CO]⁺ | α-cleavage |
| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
| 175 | [M - Cl]⁺ | Loss of chlorine radical |
| 153/155 | [M - C₄H₉]⁺ | α-cleavage |
Note: The values in this table are predicted based on the analysis of similar compounds and general principles of mass spectrometry.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₅ClO), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This high level of accuracy is crucial for confirming the molecular formula of a newly synthesized or isolated compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS provides critical information on its molecular weight and can aid in structural elucidation through fragmentation analysis.
In a typical LC-MS analysis, the compound would first be separated on a reverse-phase column (such as a C8 or C18) using a mobile phase gradient, for instance, from water with 0.2% acetic acid (Solvent A) to methanol (B129727) with 0.2% acetic acid (Solvent B) massbank.eu. Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), before entering the mass spectrometer. In positive ion mode, the protonated molecule [M+H]⁺ would be a primary ion of interest. Given the isotopic nature of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum would exhibit a characteristic isotopic pattern for chlorine-containing ions, with two peaks separated by approximately 2 Da in a rough 3:1 ratio of intensity.
Table 1: Expected LC-MS Data for this compound
| Ion Species | Description | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) |
|---|---|---|---|
| [M+H]⁺ | Protonated Molecule | 227.10 | 229.10 |
This table represents hypothetical expected values based on the compound's structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.
The most prominent peak would be from the carbonyl (C=O) group of the ketone, which gives a strong, sharp absorption in the range of 1670-1780 cm⁻¹ pressbooks.publibretexts.org. The presence of the phenyl group would be indicated by C=C stretching vibrations within the aromatic ring, typically appearing as two sharp bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹ pressbooks.pub. Additionally, C-H stretching from the aromatic ring is expected just above 3000 cm⁻¹, while C-H stretching from the aliphatic hexanone chain will appear just below 3000 cm⁻¹ lumenlearning.com. The C-Cl stretch is expected in the fingerprint region, generally between 550 and 850 cm⁻¹ lumenlearning.com.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |
|---|---|---|---|
| ~3050-3100 | C-H | Aromatic | Aromatic C-H stretch |
| ~2850-2960 | C-H | Alkane | Aliphatic C-H stretch from the butyl chain pressbooks.publibretexts.org |
| ~1715 | C=O | Ketone | Carbonyl stretch, characteristic of ketones pressbooks.pub |
| ~1600, 1450-1500 | C=C | Aromatic | Aromatic ring C=C in-ring stretching lumenlearning.com |
| ~690-770 | C-H | Aromatic | Out-of-plane (oop) bending for monosubstituted benzene (B151609) |
Chromatographic Techniques for Purity Assessment and Separation
Gas Chromatography (GC) is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. It is widely used for purity assessment and quantification. In a typical GC setup, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column walls.
For this compound, a nonpolar or medium-polarity column (e.g., HP-5) would be suitable. A flame ionization detector (FID) would provide high sensitivity for this organic compound, while a mass spectrometer (MS) detector would offer definitive identification based on its mass spectrum and fragmentation pattern. The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, suitable for compounds that may be non-volatile or thermally unstable. This compound can be readily analyzed by HPLC. A reverse-phase setup is typically employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water massbank.eu.
Detection is often achieved using a UV-Vis detector, as the phenyl group in this compound absorbs UV light. The retention time of the compound is a characteristic parameter under specific conditions (column, mobile phase, flow rate), while the peak area is proportional to its concentration, allowing for accurate purity assessment and quantification.
Comprehensive two-dimensional gas chromatography (GC × GC) is an advanced analytical technique that provides significantly enhanced separation capacity and resolution compared to conventional GC. This method is particularly powerful for analyzing individual components in highly complex mixtures gcms.cz. The setup involves two different columns connected by a modulator. All effluents from the first-dimension column are systematically trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation.
While GC × GC might be considered overly powerful for analyzing a pure standard of this compound, its utility becomes paramount when this compound is a target analyte within a complex matrix, such as an environmental sample or a product of a chemical reaction with numerous byproducts. The enhanced separation allows for the resolution of the target compound from co-eluting matrix interferences, leading to more accurate identification and quantification gcms.czdlr.de.
Sample Preparation Methodologies for Analytical Characterization
Proper sample preparation is a critical step to ensure accurate and reliable analytical results. The primary goal is to prepare a clean, homogeneous sample in a suitable solvent at an appropriate concentration for the chosen analytical instrument.
For chromatographic analysis (GC or HPLC), a solid sample of this compound would first be accurately weighed and dissolved in a high-purity solvent (e.g., acetonitrile, methanol, or hexane) in a volumetric flask to create a stock solution of known concentration. This solution may then be further diluted to create working standards for calibration. Before injection, the solution should be filtered through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter that could damage the chromatographic column msu.edu. If the compound needs to be isolated from a complex mixture, a liquid-liquid extraction or solid-phase extraction (SPE) step might be necessary to remove interfering substances prior to analysis msu.edu.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methanol |
| Acetonitrile |
Computational Chemistry and Theoretical Investigations of 2 Chloro 1 Phenyl 1 Hexanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-1-phenyl-1-hexanone. Methods such as Density Functional Theory (DFT) are particularly powerful for elucidating the electronic structure and predicting the reactivity of such molecules. These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.
The reactivity of this compound is largely governed by the electrophilic nature of the carbonyl carbon and the carbon atom bearing the chlorine atom. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon susceptible to nucleophilic attack. Computational models can quantify this effect by calculating atomic charges and mapping the electrostatic potential surface.
Key electronic properties that can be calculated to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the LUMO is expected to be localized on the carbonyl group and the C-Cl bond, indicating these are the primary sites for nucleophilic attack.
Illustrative Data Table of Calculated Electronic Properties for this compound:
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons; indicates electrophilic sites. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Electron Affinity | 1.1 eV | Energy released when an electron is added; relates to oxidizing strength. |
| Ionization Potential | 8.9 eV | Energy required to remove an electron; relates to reducing strength. |
These values are hypothetical and serve as examples of what a DFT calculation might yield for a molecule of this type.
Conformational Analysis and Energy Minima Studies
The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various conformations. Conformational analysis is the study of the energies of these different spatial arrangements, known as conformers, to identify the most stable structures, or energy minima. For acyclic molecules like this compound, the torsional or dihedral angles between substituents on adjacent carbons are the primary determinants of conformational energy.
A key feature of α-haloketones is the rotational isomerism around the bond connecting the carbonyl carbon and the α-carbon. Studies on similar compounds, such as α-haloacetophenones, have shown a preference for conformations where the halogen atom and the carbonyl oxygen are either cis (eclipsed) or gauche. The relative stability of these conformers is determined by a balance of steric hindrance and electronic effects, such as dipole-dipole interactions and hyperconjugation.
For this compound, a potential energy surface can be generated by systematically rotating the dihedral angle between the carbonyl group and the C-Cl bond. This allows for the identification of low-energy conformers and the energy barriers that separate them.
Illustrative Data Table of Relative Energies of this compound Conformers:
| Conformer | O=C-C-Cl Dihedral Angle (Illustrative) | Relative Energy (kcal/mol) | Population at 298 K (%) (Illustrative) |
| Gauche 1 | ~60° | 0.0 | 45 |
| Gauche 2 | ~-60° | 0.0 | 45 |
| Cis | 0° | 1.5 | 5 |
| Trans | 180° | 2.0 | 5 |
These values are hypothetical examples based on typical findings for α-chloroketones and illustrate how different conformers have varying stabilities.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for modeling the mechanisms of chemical reactions. For this compound, a common and important reaction is nucleophilic substitution at the α-carbon. By modeling the interaction of a nucleophile with the molecule, it is possible to map out the entire reaction pathway, from reactants to products, including the high-energy transition state.
The transition state is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy. For a typical SN2 reaction at the α-carbon of this compound, the transition state would feature a pentacoordinate carbon atom where the nucleophile is forming a new bond and the chloride ion is breaking its bond.
Modeling can also investigate competing reaction pathways. For instance, α-haloketones can undergo other reactions such as elimination or rearrangement. Computational analysis can help determine which pathway is more favorable under different conditions by comparing their respective activation energies.
Illustrative Data Table for a Modeled SN2 Reaction of this compound with a Nucleophile (e.g., OH-):
| Parameter | Calculated Value (Illustrative) | Description |
| Enthalpy of Reaction (ΔH) | -25 kcal/mol | The overall energy change of the reaction. |
| Activation Energy (Ea) | 15 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Key Bond Distance in Transition State (C-Cl) | 2.5 Å | The elongated bond to the leaving group in the transition state. |
| Key Bond Distance in Transition State (C-Nu) | 2.2 Å | The forming bond to the nucleophile in the transition state. |
These values are hypothetical and represent typical outputs from a reaction pathway modeling study.
Spectroscopic Parameter Prediction and Validation
Computational quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, the most commonly predicted spectra are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C atoms in the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts for different conformers can be averaged based on their calculated Boltzmann populations to provide a more accurate comparison with experimental spectra.
Infrared (IR) Spectroscopy: IR spectra are predicted by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the ketone group. The position of this peak is sensitive to the electronic environment, including conjugation and the presence of the electronegative chlorine atom.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis spectra can be modeled using time-dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions in this compound would likely involve π → π* transitions within the phenyl ring and the carbonyl group, as well as n → π* transitions associated with the carbonyl oxygen's lone pairs.
Illustrative Data Table of Predicted Spectroscopic Parameters for this compound:
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) | Experimental Correlation |
| 13C NMR | Carbonyl Carbon Chemical Shift | 195 ppm | The downfield chemical shift is characteristic of a ketone carbonyl. |
| 1H NMR | α-Proton Chemical Shift | 4.8 ppm | The presence of the adjacent chlorine and carbonyl groups causes a significant downfield shift. |
| IR | C=O Stretching Frequency | 1710 cm-1 | This frequency is typical for an alkyl aryl ketone, slightly shifted due to the α-chloro substituent. |
| UV-Vis | λmax for π → π* transition | 245 nm | Corresponds to electronic transitions within the conjugated phenyl ketone system. |
| UV-Vis | λmax for n → π* transition | 320 nm | A weaker absorption at longer wavelength, characteristic of carbonyl compounds. |
These values are hypothetical and serve to illustrate the type of data that can be obtained from computational spectroscopic predictions.
Applications and Emerging Research Areas of 2 Chloro 1 Phenyl 1 Hexanone
Role as a Key Synthetic Intermediate in Organic Synthesis
The primary role of 2-Chloro-1-phenyl-1-hexanone in organic synthesis stems from its nature as an α-chloro ketone. This functional group arrangement is a powerful tool for constructing more complex molecular architectures. The chlorine atom, being a good leaving group, facilitates a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the alpha position to the carbonyl group.
Furthermore, the carbonyl group itself can undergo a wide range of reactions, including reductions, aldol (B89426) condensations, and reactions with organometallic reagents. The dual reactivity of the molecule allows for sequential or one-pot transformations, making it an efficient intermediate. For example, it can serve as a precursor to various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles, through condensation reactions with appropriate nucleophiles (e.g., amides, thioamides, and amidines).
The reactivity is comparable to other α-haloketones, which are widely used as building blocks for preparing a variety of compounds due to their high reactivity and the ability to undergo selective transformations.
Precursor for Advanced Organic Materials and Polymers
While published research on the specific use of this compound in polymer science is limited, its structure suggests potential as a monomer or modifying agent for advanced materials. The reactive sites on the molecule could be exploited in several polymerization strategies.
For instance, the ketone functionality could be used in polycondensation reactions. The chlorine atom could also serve as an initiation site for certain types of polymerization or be used to functionalize existing polymer backbones. The phenyl group and the hexyl chain contribute to the potential material's properties, such as thermal stability, solubility, and mechanical characteristics.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Site Utilized | Potential Polymer Class |
| Polycondensation | Carbonyl Group | Polyesters, Polyamides (after modification) |
| Grafting Reactions | C-Cl Bond | Graft Copolymers |
| Nucleophilic Substitution | C-Cl Bond | Functionalized Polymers |
Development of Agrochemical Precursors
The synthesis of novel agrochemicals, including herbicides, insecticides, and fungicides, often involves the use of versatile chemical intermediates to build complex active ingredients. Phenyl ketone structures are common motifs in various agrochemicals. The reactivity of this compound makes it a candidate for the synthesis of new crop protection agents.
Combinatorial chemistry approaches, which are used to rapidly synthesize and screen large libraries of compounds for biological activity, could leverage intermediates like this compound. By reacting the α-chloro ketone with a diverse set of nucleophiles, a library of derivatives can be generated and tested for agrochemical properties. This parallel synthesis approach is a key strategy in the modern discovery of new agrochemicals.
Exploration in Medicinal Chemistry Synthesis Programs
The α-chloro ketone moiety is a valuable pharmacophore and a versatile synthetic handle in medicinal chemistry. It is used to construct various molecular frameworks that exhibit a wide range of biological activities.
Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound is a prochiral molecule, meaning it can be converted into a chiral product. The carbon atom bearing the chlorine (C2) can become a stereocenter through stereoselective reactions.
For example, asymmetric reduction of the ketone can yield a chiral chlorohydrin, or a nucleophilic substitution of the chloride can proceed via a stereocontrolled pathway. These transformations would provide enantiomerically enriched building blocks essential for the synthesis of single-enantiomer drugs. The synthesis of chiral molecules from non-chiral starting materials using chiral catalysts is a powerful technique in pharmaceutical development.
A synthetic scaffold is a core molecular structure upon which various substituents can be systematically attached to create a library of related compounds for biological screening. The 1-phenyl-1-hexanone backbone of the target molecule can serve as such a scaffold.
Modifications can be made at several positions:
The Phenyl Ring: Electrophilic aromatic substitution can introduce various groups.
The Carbonyl Group: Can be converted to alcohols, olefins, or other functionalities.
The C2 Position: The chlorine can be substituted by a wide array of nucleophiles (e.g., amines, thiols, azides), introducing significant molecular diversity.
The Alkyl Chain: The length and branching of the chain can be varied.
This versatility allows for the systematic exploration of the chemical space around the core structure to identify compounds with desired therapeutic properties. For instance, related phenyl ketone structures are used in the synthesis of 1-indanones, a class of compounds known for their potential in treating neurodegenerative diseases and their anticancer activity beilstein-journals.org.
Table 2: Potential Modifications of the this compound Scaffold
| Position of Modification | Type of Reaction | Potential New Functional Group |
| Phenyl Ring | Friedel-Crafts Acylation | Acyl group |
| Carbonyl Group | Grignard Reaction | Tertiary alcohol |
| C2 Position | Nucleophilic Substitution with an amine | Amino group |
| Alkyl Chain | (Requires synthesis from different starting material) | Branched or shorter/longer chain |
Applications in Flavor and Fragrance Chemistry
Fragrance and flavor compounds are typically volatile organic molecules that are perceived by the olfactory system. While phenyl ketones with shorter alkyl chains (like acetophenone (B1666503) or propiophenone) have characteristic odors, the application of this compound in this industry is not established.
Several factors make its use as a fragrance or flavor ingredient unlikely. The presence of a halogen, particularly chlorine, in a molecule often imparts harsh chemical notes and can be associated with irritant properties, making it unsuitable for products intended for inhalation or consumption. Furthermore, halogenated organic compounds can raise safety and environmental concerns. The relatively high molecular weight of this compound would also imply lower volatility, which is a critical property for fragrance materials. A search of common fragrance and flavor materials does not indicate the use of this compound or closely related chlorinated analogues wordpress.com.
Utility in Catalyst Development and Ligand Synthesis
While direct research on the application of this compound in catalyst development and ligand synthesis is not extensively documented, the inherent reactivity of the α-chloro ketone functional group positions it as a valuable precursor and building block in these fields. The utility of α-haloketones, in general, is well-established in organic synthesis for constructing complex molecular architectures, including those that can function as ligands for catalytic systems. nih.govresearchgate.netnih.gov
The reactivity of this compound is characterized by two primary electrophilic sites: the carbonyl carbon and the adjacent carbon atom bearing the chlorine atom. nih.gov This dual reactivity allows for a variety of chemical transformations that are instrumental in the synthesis of potential ligands. Nucleophilic substitution at the α-carbon is a common reaction pathway, enabling the introduction of various functionalities that can act as coordinating atoms for metal catalysts.
For instance, reaction with amines can lead to the formation of aminoketones, which are precursors to important ligand structures. Similarly, reactions with phosphines could yield phosphinoketones, and reactions with thiols can produce thioketones. These resulting molecules, containing nitrogen, phosphorus, or sulfur donor atoms, are fundamental in the design of ligands for a wide range of catalytic processes, including hydrogenation, cross-coupling reactions, and polymerization.
Furthermore, the carbonyl group in this compound can participate in condensation reactions. For example, condensation with hydrazines or primary amines can lead to the formation of heterocyclic structures such as pyrazoles and imines, respectively. Many heterocyclic compounds are known to be effective ligands in catalysis.
The potential of α-chloro ketones in the asymmetric synthesis of chiral ligands is another significant area. wikipedia.orgorganic-chemistry.orgacs.org The development of chiral catalysts is crucial for enantioselective synthesis. This compound could potentially be used as a substrate in asymmetric reactions to produce chiral building blocks for the synthesis of new chiral ligands.
| Reaction Type | Reactant | Product Type | Potential Application in Catalysis |
| Nucleophilic Substitution | Amines (R-NH2) | α-Aminoketone | Precursor to N-donor ligands |
| Nucleophilic Substitution | Phosphines (R-P) | α-Phosphinoketone | Precursor to P-donor ligands |
| Nucleophilic Substitution | Thiols (R-SH) | α-Thioketone | Precursor to S-donor ligands |
| Condensation | Hydrazine (N2H4) | Pyrazole derivative | Heterocyclic ligand scaffold |
| Condensation | Hydroxylamine (NH2OH) | Oxazole derivative | Heterocyclic ligand scaffold |
| Cross-Coupling Reactions | Organotin Enolates | γ-Diketone | Building block for complex ligands |
The versatility of the α-chloro ketone moiety in this compound suggests its potential as a valuable intermediate in the synthesis of novel ligands and catalysts. Further research in this area could uncover specific applications and reaction pathways for this compound in the development of new catalytic systems.
Environmental Fate and Degradation Mechanisms of Halogenated Hexanone Derivatives
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For halogenated hexanone derivatives, the primary abiotic degradation pathways are photolysis, hydrolysis, and chemical oxidation. These processes can significantly contribute to the natural attenuation of these compounds in the environment.
Photolysis and Hydrolysis Mechanisms
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The α-chloro ketone structure is susceptible to hydrolysis, which involves the nucleophilic substitution of the chlorine atom by a hydroxyl group. This reaction leads to the formation of an α-hydroxy ketone and hydrochloric acid. The rate of hydrolysis is influenced by factors such as pH and temperature. The hydrolysis of α-chloroketones is a recognized degradation pathway, though it can be a slow process under typical environmental conditions nih.gov. The mechanism can involve the formation of an intermediate epoxide, particularly under basic conditions wikipedia.org.
Table 1: Representative Abiotic Degradation Parameters for Analogous Aromatic Ketones
| Parameter | Compound Class | Typical Value/Range | Notes |
| Photolysis Quantum Yield (Φ) | Aromatic Ketones | 0.02 - 0.8 | Highly variable depending on structure and environmental conditions. Represents the fraction of absorbed photons that result in a chemical reaction nsf.govwikipedia.org. |
| Hydrolysis Half-Life (t½) | α-Chloroketones | Days to Years | Generally slow at neutral pH; rate can increase under basic conditions nih.govpressbooks.pub. |
Note: Data presented are for structurally similar compounds and are intended to be illustrative due to the lack of specific data for 2-Chloro-1-phenyl-1-hexanone.
Chemical Oxidation in Environmental Matrices
Chemical oxidation in the environment is primarily driven by reactive oxygen species, with the hydroxyl radical (•OH) being one of the most important oxidants in the atmosphere and in aquatic systems. These radicals can react with organic compounds, initiating their degradation. Aromatic ketones can be susceptible to oxidation by hydroxyl radicals acs.orgrsc.orgcopernicus.org. The reaction rates are typically high, indicating that this can be a significant degradation pathway, particularly in the atmosphere and in sunlit surface waters where hydroxyl radicals are continuously generated. The reaction of •OH with aromatic compounds generally proceeds via addition to the aromatic ring or abstraction of a hydrogen atom from the alkyl chain. For ketones, abstraction of an α-hydrogen can also be a significant pathway nih.gov.
Table 2: Rate Constants for the Reaction of Hydroxyl Radicals with Aromatic Ketones
| Compound | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Environmental Compartment | Reference |
| Acetophenone (B1666503) | 1.3 x 10⁻¹² | Atmosphere | acs.org |
| Benzophenone | 1.1 x 10⁻¹¹ | Atmosphere | acs.org |
| Methyl Vinyl Ketone | 1.9 x 10⁻¹¹ | Atmosphere | copernicus.org |
Note: These values for related aromatic ketones suggest that oxidation by hydroxyl radicals is a relevant environmental fate process.
Biotic Degradation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment. The biodegradability of a compound like this compound depends on its chemical structure and the presence of microbial populations with the necessary enzymatic machinery.
Microbial Transformation and Biodegradation Potential
The presence of a chlorine atom can make organic compounds more resistant to biodegradation. However, many microorganisms have evolved pathways to degrade halogenated organic compounds nih.govacs.org. The degradation of chlorinated aromatic compounds often begins with the removal of the halogen atom, a process known as dehalogenation researchgate.net. This can be followed by the cleavage of the aromatic ring. For aromatic ketones, microbial degradation pathways often involve initial transformations of the ketone functional group or the aromatic ring. For instance, some microorganisms can reduce the ketone to a secondary alcohol nih.gov. The biodegradation of chlorinated acetophenones has been observed, indicating that microbes can utilize such compounds as a source of carbon and energy nih.gov. The degradation can proceed through the formation of intermediates like chlorophenyl acetate (B1210297) and chlorophenol nih.gov.
Identification of Biodegradation Products
The identification of biodegradation products is essential for understanding the degradation pathway and assessing the potential formation of more toxic or persistent intermediates. For chlorinated aromatic compounds, biodegradation can lead to the formation of various metabolites. For example, the microbial degradation of 4-chloroacetophenone has been shown to produce 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol (B124253) as intermediates nih.gov. These intermediates are then further degraded, often through ring cleavage pathways nih.gov. The complete mineralization of the compound results in the formation of carbon dioxide, water, and chloride ions.
Table 3: Potential Biodegradation Products of Chlorinated Aromatic Ketones
| Parent Compound | Potential Intermediate Products | Final Mineralization Products |
| 4-Chloroacetophenone | 4-Chlorophenyl acetate, 4-Chlorophenol, 4-Chlorocatechol | CO₂, H₂O, Cl⁻ |
| This compound (Hypothetical) | 1-Phenyl-1-hexanone, 2-Hydroxy-1-phenyl-1-hexanone, Chlorinated phenolic compounds | CO₂, H₂O, Cl⁻ |
Note: The biodegradation products for this compound are hypothetical and are based on pathways observed for analogous compounds.
Environmental Persistence and Mobility Studies
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. The mobility of a chemical describes its potential to move through different environmental compartments, such as soil, water, and air.
The persistence of this compound will be a function of the rates of the degradation processes discussed above. Compounds that are resistant to photolysis, hydrolysis, and biodegradation are considered persistent. Halogenated organic compounds, in general, have the potential for persistence acs.org.
The mobility of an organic compound in the soil and aquatic environments is largely governed by its tendency to adsorb to soil organic matter and sediments. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc) researchgate.netmdpi.com. A high Koc value indicates that the compound is likely to be strongly adsorbed to soil and sediment, and therefore have low mobility. Conversely, a low Koc value suggests that the compound will remain in the aqueous phase and be more mobile, potentially leading to the contamination of groundwater nih.gov. As a hydrophobic organic compound, this compound is expected to have a moderate to high Koc value, suggesting it will tend to associate with organic matter in soil and sediment, which would limit its mobility in the environment researchgate.net.
Table 4: Estimated Environmental Mobility Parameters
| Parameter | Definition | Estimated Value/Range for this compound | Implication for Mobility |
| Log Koc | Logarithm of the soil organic carbon-water partition coefficient | 2.5 - 4.0 (Estimated based on structure) | Low to Moderate Mobility |
| Water Solubility | Maximum amount of a substance that will dissolve in a given amount of water | Low (Estimated) | Tends to partition out of water |
Note: The values for this compound are estimated based on its chemical structure and the properties of similar compounds due to the lack of experimental data.
Analytical Methodologies for Environmental Monitoring
The detection and quantification of halogenated hexanone derivatives, such as this compound, in various environmental matrices necessitate the use of sensitive and selective analytical methodologies. The choice of method is contingent upon the specific compound of interest, the complexity of the sample matrix (e.g., water, soil, sediment), and the required detection limits. Generally, the analytical workflow involves sample collection, extraction, cleanup, and instrumental analysis.
For compounds like this compound, which possess aromatic and halogenated functional groups, chromatographic techniques coupled with various detectors are the methods of choice. These techniques offer the necessary separation and detection capabilities for identifying and quantifying trace levels of such compounds in complex environmental samples.
Sample Preparation:
Effective sample preparation is a critical step to isolate the target analytes from the matrix and remove interfering substances. Common extraction techniques for solid samples like soil and sediment include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For aqueous samples, LLE and SPE are frequently employed. The selection of the extraction solvent is crucial and is typically based on the polarity of the target analyte. For a moderately polar compound like this compound, solvents such as acetone, acetonitrile (B52724), or dichloromethane, often in a mixture with water, are effective.
Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the instrumental analysis. This can be achieved using techniques like column chromatography with adsorbents such as silica (B1680970) gel or Florisil, or by employing dispersive solid-phase extraction (d-SPE) as is common in the QuEChERS methodology.
Instrumental Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile halogenated organic compounds. scioninstruments.com GC provides high-resolution separation of compounds, and MS offers sensitive and selective detection, allowing for the unambiguous identification and quantification of target analytes based on their mass spectra and retention times. For compounds that are thermally labile or not sufficiently volatile, derivatization may be required prior to GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector or a mass spectrometer (LC-MS) is another valuable tool, particularly for less volatile or thermally sensitive compounds. nih.gov Reverse-phase HPLC with a C18 column is commonly used for the separation of moderately polar organic compounds. UV detection can be suitable if the compound has a strong chromophore, such as the phenyl ketone group in this compound. However, for higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is preferred.
A study on the analysis of chlorfenapyr, another halogenated organic compound, in cabbage and soil provides a practical example of an analytical methodology that can be adapted for similar compounds. nih.gov The method involved extraction with an acetone/water mixture, followed by liquid-liquid partitioning for cleanup. The final determination was carried out using HPLC with a UV detector. nih.gov The study reported a minimum detectable amount of 0.65 ng and a minimum detectable concentration of 0.0162 mg/kg. nih.gov
The table below summarizes key aspects of a typical analytical methodology applicable for the environmental monitoring of halogenated hexanone derivatives, based on established methods for similar compounds.
| Parameter | Description |
| Analytical Technique | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) |
| Sample Matrix | Soil, Water |
| Extraction | - Soil: Homogenization with acetone/water mixture.- Water: Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane). |
| Cleanup | Liquid-liquid partitioning followed by column chromatography (e.g., silica gel or Florisil). |
| Chromatographic Column | C18 reversed-phase column. |
| Mobile Phase | A gradient of acetonitrile and water. |
| Detection | UV detector set at a wavelength appropriate for the analyte's maximum absorbance. |
| Quantification | Based on the peak area of the analyte in the chromatogram compared to a calibration curve prepared from standards of known concentrations. |
| Detection Limit | Typically in the low nanogram (ng) to microgram per kilogram (µg/kg) or microgram per liter (µg/L) range, depending on the matrix and specific instrumentation. nih.gov |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more environmentally friendly and efficient methods for the synthesis of 2-Chloro-1-phenyl-1-hexanone. Traditional methods for the α-chlorination of ketones can involve hazardous reagents and produce significant waste. researchgate.net Green chemistry principles are increasingly guiding the development of new synthetic protocols.
Key areas for future investigation include:
Catalytic Methods: The use of catalysts can reduce the need for stoichiometric reagents and enable milder reaction conditions. For instance, a mild and efficient method for α-chlorination of ketones has been developed using acetyl chloride as the chlorinating agent in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). Future work could adapt such catalytic systems for the specific synthesis of this compound, optimizing for yield and selectivity.
Safer Chlorinating Agents: Research into alternatives to hazardous chlorinating agents like chlorine gas is crucial. Iodobenzene (B50100) dichloride has been shown to be a safer and more efficient reagent for the one-pot synthesis of α-chloroketone acetals directly from ketones. organic-chemistry.org Exploring its applicability to 1-phenyl-1-hexanone would be a valuable research avenue.
Continuous Flow Synthesis: Continuous flow processes offer significant safety and efficiency advantages, particularly when dealing with hazardous reagents or intermediates. acs.orgresearchgate.net Developing a continuous flow method for the synthesis of this compound could enable better control over reaction parameters and safer handling of reagents. acs.orgresearchgate.net
Microwave and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption, aligning with the principles of green chemistry. researchgate.netrasayanjournal.co.in Investigating the use of microwave or ultrasonic irradiation for the chlorination of 1-phenyl-1-hexanone could lead to more sustainable synthetic routes.
| Approach | Potential Advantage | Relevant Research |
| Catalytic Methods | Reduced waste, milder conditions | Ceric ammonium nitrate catalyzed α-chlorination |
| Safer Reagents | Improved safety profile | Iodobenzene dichloride for α-chlorination organic-chemistry.org |
| Continuous Flow | Enhanced safety and control | Synthesis of α-halo ketones from N-protected amino acids acs.org |
| Alternative Energy | Faster reactions, lower energy use | Green chemistry approaches in organic synthesis researchgate.netrasayanjournal.co.in |
Advanced Stereoselective Synthesis of the Chemical Compound and its Analogs
The synthesis of enantiomerically pure this compound and its analogs is a significant area for future research, as the stereochemistry of such molecules can have a profound impact on their biological activity and material properties. Asymmetric catalysis is a powerful tool for achieving high levels of enantioselectivity. chiralpedia.commdpi.com
Future research in this area should focus on:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a major field in asymmetric synthesis. ucdavis.edu Chiral primary amine catalysts have been successfully used in the asymmetric decarboxylative chlorination of β-ketocarboxylic acids to produce α-chloroketones with high enantiopurity. researchgate.netmdpi.com Applying this strategy to a suitable precursor of this compound could provide a direct route to chiral molecules.
Transition Metal Catalysis: Chiral transition metal complexes are highly effective catalysts for a wide range of asymmetric transformations. chiralpedia.com The development of new chiral ligands for metals like copper or palladium could enable highly enantioselective chlorination reactions.
Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, is another established strategy. Research could explore the use of novel, easily removable chiral auxiliaries for the synthesis of optically active this compound.
| Method | Catalyst/Reagent Type | Key Feature |
| Organocatalysis | Chiral amines (e.g., Jørgensen-Hayashi catalyst) | Metal-free, often milder conditions researchgate.net |
| Transition Metal Catalysis | Chiral metal-ligand complexes | High catalytic activity and selectivity chiralpedia.com |
| Chiral Auxiliaries | Removable chiral groups | Stoichiometric control of stereochemistry |
| Asymmetric Cycloaddition | Chiral Lewis acids | Creation of multiple stereocenters nih.gov |
Mechanistic Studies of Complex Transformation Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is essential for optimizing existing methods and discovering new transformations.
Future mechanistic studies could involve:
Kinetic Studies: Detailed kinetic analysis can provide crucial evidence for proposed reaction mechanisms. For example, kinetic experiments were instrumental in supporting the role of enol intermediates in the acid-catalyzed α-halogenation of ketones. libretexts.orglibretexts.org Similar studies on the chlorination of 1-phenyl-1-hexanone would be insightful.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction pathways, transition states, and the electronic structure of intermediates. semanticscholar.orgrsc.org Computational studies could be employed to elucidate the mechanism of stereoselective reactions and to predict the reactivity of this compound in various transformations.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to detect and characterize transient intermediates in a reaction, providing direct evidence for a proposed mechanism.
Exploration of New Applications in Materials Science and Catalysis
The reactivity of the α-chloro-ketone functional group makes this compound a potentially valuable building block for the synthesis of more complex molecules with applications in materials science and catalysis. mdpi.comnih.gov
Potential areas for exploration include:
Polymer Functionalization: Ketone groups on polymer chains can be used for post-polymerization modification to introduce new functionalities. nih.govacs.org Research could investigate the use of this compound or its derivatives as monomers or functionalizing agents to create novel polymers with tailored properties. For example, aliphatic polyketones can be functionalized to create materials with applications in the medical sector. cambridge.orgproquest.com
Synthesis of Heterocycles: α-Haloketones are well-established precursors for the synthesis of a wide variety of nitrogen, sulfur, and oxygen-containing heterocyclic compounds, many of which have important biological and pharmacological properties. researchgate.netnih.govresearchgate.net Future work could focus on using this compound to synthesize novel heterocyclic structures.
Cross-Coupling Reactions: The carbon-chlorine bond in this compound can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. organic-chemistry.orgnih.gov This could be exploited to synthesize complex molecular architectures for use in materials or as ligands for catalysis.
Comprehensive Environmental Impact Assessment Methodologies
As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of this compound is crucial for its responsible use. Halogenated organic compounds can be persistent in the environment and may have adverse effects on ecosystems. rsc.orgresearchgate.nettecamgroup.comnih.gov
Future research should focus on:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-1-phenyl-1-hexanone, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using hexanoyl chloride and benzene derivatives, followed by chlorination at the α-position. Optimization involves controlling stoichiometry (e.g., AlCl₃ catalyst ratios) and reaction temperature (0–5°C for chlorination to minimize side products) . Purity is confirmed via recrystallization in ethanol/water mixtures (yield: ~65–75%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and the carbonyl group (δ 200–210 ppm for 13C). Chlorine’s electron-withdrawing effect downfield-shifts adjacent protons .
- IR Spectroscopy : Confirms C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 196 (C₁₂H₁₃ClO⁺) with fragmentation patterns indicating loss of Cl (M-35) .
Q. What are the common reaction pathways involving this compound in organic synthesis?
- Methodological Answer :
- Nucleophilic Substitution : Reacts with amines (e.g., NH₃) to form α-amino ketones. Solvent polarity (e.g., DMF vs. THF) influences reaction rates .
- Reduction : NaBH₄ reduces the ketone to 2-chloro-1-phenylhexanol, but over-reduction risks require careful stoichiometry .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) deactivate the ring, slowing electrophilic substitutions. Computational DFT studies (B3LYP/6-31G*) predict regioselectivity in Suzuki-Miyaura couplings, with para-substituted derivatives showing higher activation barriers . Experimental validation via GC-MS tracks biphenyl byproducts .
Q. What strategies mitigate competing side reactions during the synthesis of heterocycles from this compound?
- Methodological Answer :
- Kinetic Control : Lower temperatures (e.g., -10°C) favor cyclization over polymerization in thiophene synthesis .
- Catalytic Additives : CuI (5 mol%) suppresses enolization side reactions during Knorr pyrrole synthesis .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature?
- Methodological Answer : Molecular dynamics simulations (AMBER force field) model hydrolysis rates at different pH levels. At pH > 9, the carbonyl group undergoes nucleophilic attack, forming carboxylic acid derivatives. Experimental validation via HPLC monitors degradation products .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported yields for this compound synthesis?
- Methodological Answer :
- Parameter Comparison : Replicate reactions under cited conditions (e.g., AlCl₃ concentration, solvent purity). For example, anhydrous AlCl₃ increases yields by 15% compared to hydrated forms .
- Byproduct Analysis : GC-MS identifies competing pathways (e.g., dichlorination or ring chlorination) that reduce yields .
Q. What analytical approaches validate the purity of this compound in complex mixtures?
- Methodological Answer :
- HPLC-DAD : Separates impurities using a C18 column (acetonitrile/water gradient). UV detection at 254 nm quantifies the main peak (retention time: 8.2 min) .
- X-ray Crystallography : Resolves structural ambiguities; the compound crystallizes in a monoclinic system (space group P2₁/c) .
Safety and Handling in Research Settings
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (TLV: 1 ppm).
- PPE : Nitrile gloves and goggles prevent dermal contact (LD₅₀: 320 mg/kg in rats) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
